molecular formula C21H20N2O5S2 B2603125 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-72-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2603125
CAS RN: 941925-72-0
M. Wt: 444.52
InChI Key: FAHYBVXKVYSXFT-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide” is a compound that is related to a class of molecules that have been studied for their antitumor activities . The benzo[d][1,3]dioxol-5-yl group is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves condensation methods . For instance, a related compound, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide”, was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones. For instance, the synthesis of a related compound involved a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, a related compound, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide”, was found to be crystallized in acetone, EtOAc, and EtOH .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds with the benzo[d][1,3]dioxole moiety and thiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For example, a study showed that certain pyrazole and thiazole derivatives exhibit notable antimicrobial and antiproliferative effects, with specific compounds demonstrating significant inhibitory effects on HCT-116 cancer cells (Mansour et al., 2020).

Antibacterial Evaluation

Another study explored the antibacterial activity of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, finding that these compounds displayed promising antimicrobial activities against various bacterial strains (Rezki).

Anti-inflammatory and Antioxidant Properties

Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing good efficacy in several assays (Koppireddi et al., 2013).

Antimicrobial Activity in Polymer Coatings

Research into the incorporation of coumarin-thiazole derivatives into polymers for antimicrobial coatings has indicated that these compounds can impart very good antimicrobial effects, demonstrating their potential for enhancing the physical and mechanical properties of coatings (El‐Wahab et al., 2014).

Corrosion Inhibition

Thiazole derivatives have been investigated for their corrosion inhibition properties on steel in hydrochloric acid solutions, showing that they act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm (Yadav et al., 2015).

Future Directions

The future directions for the study of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide” and similar compounds could involve further exploration of their antitumor activities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-4-7-16(8-5-14)30(25,26)10-2-3-20(24)23-21-22-17(12-29-21)15-6-9-18-19(11-15)28-13-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHYBVXKVYSXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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